![molecular formula C18H21FN2O2 B12632552 Azepino[4,5-b]indole-5-carboxylic acid, 8-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester](/img/structure/B12632552.png)
Azepino[4,5-b]indole-5-carboxylic acid, 8-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azepino[4,5-b]indole-5-carboxylic acid, 8-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This particular compound is notable for its unique structure, which includes a fluorine atom and a tetrahydroazepino ring fused to an indole core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azepino[4,5-b]indole derivatives often involves the Fischer indole synthesis, a classic method that uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . Another approach is the Pictet-Spengler type condensation of tryptamine derivatives with aldehydes or ketones, which has been expanded to include the direct C-H functionalization of 2-alkyl tryptamines . This method allows for the formation of the 7-membered azepino[4,5-b]indole skeleton through a ring-forming process involving aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Azepino[4,5-b]indole-5-carboxylic acid derivatives undergo various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Azepino[4,5-b]indole-5-carboxylic acid derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of azepino[4,5-b]indole-5-carboxylic acid derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, they may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways .
類似化合物との比較
Similar Compounds
- Azepino[4,5-b]indole-5-carboxylic acid, 9-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester
- N-arylsulfonyl-3-acetylindole derivatives
Uniqueness
Azepino[4,5-b]indole-5-carboxylic acid, 8-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester is unique due to its specific fluorine substitution and the presence of a tetrahydroazepino ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C18H21FN2O2 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
propan-2-yl 8-fluoro-1,1-dimethyl-3,6-dihydro-2H-azepino[4,5-b]indole-5-carboxylate |
InChI |
InChI=1S/C18H21FN2O2/c1-10(2)23-17(22)13-8-20-9-18(3,4)15-12-6-5-11(19)7-14(12)21-16(13)15/h5-8,10,20-21H,9H2,1-4H3 |
InChIキー |
LCBILDCOUYKCBK-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1=CNCC(C2=C1NC3=C2C=CC(=C3)F)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,7-bis(diphenylphosphoryl)-9-[4-(N,N-diphenylamino)phenyl]-9-phenylfluorene](/img/structure/B12632469.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12632488.png)
![Methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12632490.png)
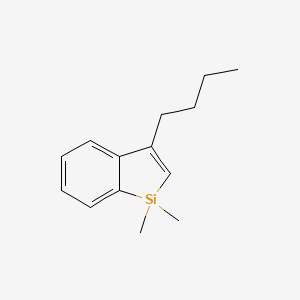

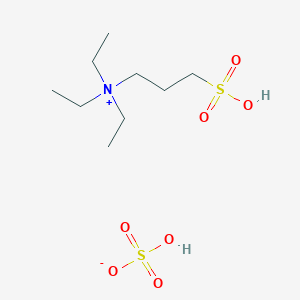
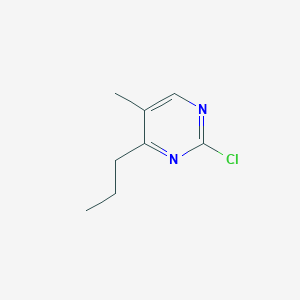
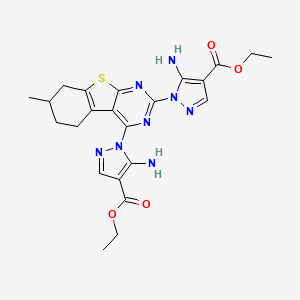
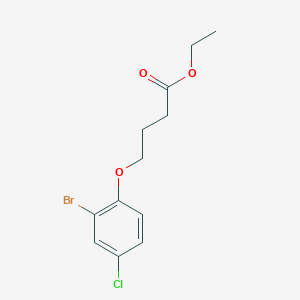
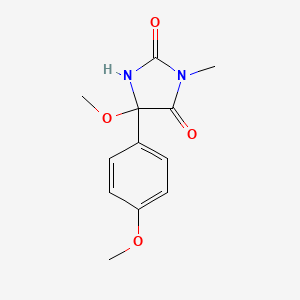
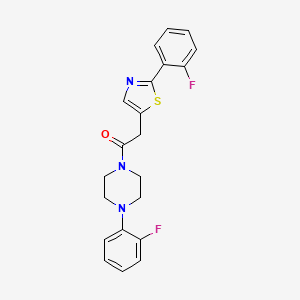
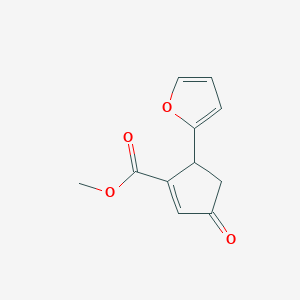
![Ethoxy{[(4-phenylcyclohexylidene)amino]oxy}methanone](/img/structure/B12632550.png)

